molecular formula C19H28N2O7 B2658631 (2S,3R)-tert-butyl3-(tert-butoxy)-2-(((4-nitrophenoxy)carbonyl)amino)butanoate CAS No. 1202237-10-2

(2S,3R)-tert-butyl3-(tert-butoxy)-2-(((4-nitrophenoxy)carbonyl)amino)butanoate

Cat. No.: B2658631
CAS No.: 1202237-10-2
M. Wt: 396.44
InChI Key: AXTREXSQFCCOLX-DOMZBBRYSA-N
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Description

(2S,3R)-tert-butyl3-(tert-butoxy)-2-(((4-nitrophenoxy)carbonyl)amino)butanoate is a complex organic compound that features a tert-butyl ester and a nitrophenoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-tert-butyl3-(tert-butoxy)-2-(((4-nitrophenoxy)carbonyl)amino)butanoate typically involves multiple stepsThis method is efficient, versatile, and sustainable compared to traditional batch processes .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, often employs continuous flow processes. These processes enhance the efficiency and scalability of the production, making it feasible for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-tert-butyl3-(tert-butoxy)-2-(((4-nitrophenoxy)carbonyl)amino)butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired outcome but often involve specific temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

(2S,3R)-tert-butyl3-(tert-butoxy)-2-(((4-nitrophenoxy)carbonyl)amino)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3R)-tert-butyl3-(tert-butoxy)-2-(((4-nitrophenoxy)carbonyl)amino)butanoate involves its interaction with specific molecular targets. These interactions can lead to changes in biochemical pathways, affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(tert-butoxy)-2-(((4-nitrophenoxy)carbonyl)amino)butanoate
  • tert-Butyl 3-(tert-butoxy)-2-(((4-nitrophenoxy)carbonyl)amino)propanoate

Uniqueness

(2S,3R)-tert-butyl3-(tert-butoxy)-2-(((4-nitrophenoxy)carbonyl)amino)butanoate is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to participate in specific reactions and interactions that similar compounds may not be able to, making it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[(4-nitrophenoxy)carbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O7/c1-12(27-18(2,3)4)15(16(22)28-19(5,6)7)20-17(23)26-14-10-8-13(9-11-14)21(24)25/h8-12,15H,1-7H3,(H,20,23)/t12-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTREXSQFCCOLX-DOMZBBRYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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